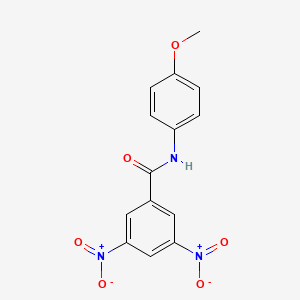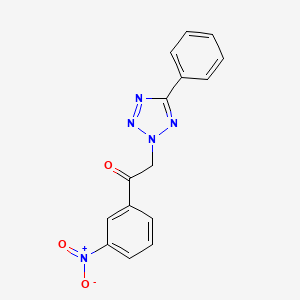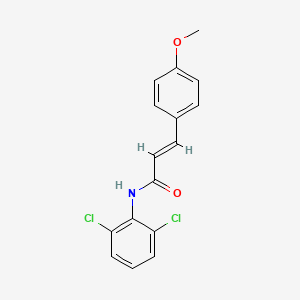![molecular formula C18H17N3O3S2 B11692564 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle benzothiazole, un groupe sulfanyl et une portion hydrazide. Ses divers groupes fonctionnels en font une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide. Cet intermédiaire est ensuite mis à réagir avec le 3,4-diméthoxybenzaldéhyde dans des conditions spécifiques pour former le produit final.
-
Préparation du 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide
Réactifs : 2-mercaptobenzothiazole, acide chloroacétique, hydrate d'hydrazine.
Conditions : La réaction est généralement effectuée en milieu aqueux avec une base telle que l'hydroxyde de sodium pour faciliter la formation de l'hydrazide.
-
Formation du composé final
Réactifs : 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide, 3,4-diméthoxybenzaldéhyde.
Conditions : La réaction est effectuée dans l'éthanol avec un catalyseur acide pour favoriser la réaction de condensation, conduisant à la formation du produit final.
Méthodes de production industrielle
Bien que les méthodes de production industrielle de ce composé spécifique ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La portion hydrazide peut être réduite pour former les amines correspondantes.
Substitution : Le cycle benzothiazole peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés benzothiazole substitués.
Applications de la recherche scientifique
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Exploré pour ses propriétés thérapeutiques, y compris les activités anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les inhibiteurs de corrosion.
Mécanisme d'action
Le mécanisme d'action du 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide dépend largement de son interaction avec les cibles biologiques. Le composé peut interagir avec les enzymes et les protéines, conduisant à l'inhibition de voies spécifiques. Par exemple, son activité antimicrobienne peut être due à la perturbation de la synthèse de la paroi cellulaire bactérienne, tandis que ses propriétés anticancéreuses pourraient être attribuées à l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, leading to the inhibition of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide : Un précurseur dans la synthèse du composé cible.
3,4-diméthoxybenzaldéhyde : Un autre réactif utilisé dans la synthèse.
Unicité
Ce qui distingue le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-diméthoxyphényl)méthylidène]acétohydrazide des composés similaires, c'est sa combinaison unique de groupes fonctionnels, qui lui confèrent une large gamme de réactivité chimique et d'activité biologique. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H17N3O3S2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-14-8-7-12(9-15(14)24-2)10-19-21-17(22)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ |
Clé InChI |
IUFDNJBDJWTCNE-VXLYETTFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)

![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
